molecular formula C18H14FNO3 B131263 (S)-Didemethylamino Citalopram Carboxylic Acid CAS No. 766508-94-5

(S)-Didemethylamino Citalopram Carboxylic Acid

Katalognummer: B131263
CAS-Nummer: 766508-94-5
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: JSYNRZJODZWUKX-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Didemethylamino Citalopram Carboxylic Acid is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression This compound is structurally related to escitalopram, the S-enantiomer of citalopram, which is known for its high affinity and selectivity for the serotonin transporter (SERT)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didemethylamino Citalopram Carboxylic Acid typically involves multiple steps starting from commercially available precursors. One common route includes:

    Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, such as (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.

    Hydrolysis: The intermediate undergoes hydrolysis to convert the nitrile group to a carboxylic acid group, resulting in (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.

    Demethylation: The final step involves the removal of the dimethylamino group to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to facilitate each step efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Didemethylamino Citalopram Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of activating agents such as dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a precursor for synthesizing other pharmacologically active compounds.

    Biology: Studying its interaction with biological targets, particularly the serotonin transporter.

    Medicine: Potential use as an antidepressant or in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials or as a chemical intermediate in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of (S)-Didemethylamino Citalopram Carboxylic Acid is presumed to be similar to that of citalopram and escitalopram, involving the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound likely targets the serotonin transporter (SERT), binding to its central cavity and preventing serotonin reuptake.

Vergleich Mit ähnlichen Verbindungen

    Citalopram: A racemic mixture of R- and S-enantiomers, used as an antidepressant.

    Escitalopram: The S-enantiomer of citalopram, known for its high selectivity and potency as an SSRI.

    Desmethylcitalopram: A metabolite of citalopram with a similar mechanism of action but lower potency.

Uniqueness: (S)-Didemethylamino Citalopram Carboxylic Acid is unique due to the absence of the dimethylamino group and the presence of a carboxylic acid group. This structural modification may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, selectivity, or reduced side effects.

Biologische Aktivität

(S)-Didemethylamino Citalopram Carboxylic Acid (CAS No. 766508-94-5) is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound is of interest due to its potential biological activity, particularly its interaction with the serotonin transporter (SERT) and its pharmacological properties.

Chemical Structure and Properties

This compound is structurally related to citalopram, which has been extensively studied for its effects on serotonin levels in the brain. The molecular formula of citalopram is C20H21FN2OC_{20}H_{21}FN_2O . The compound's activity is largely attributed to its ability to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

The primary mechanism of action for this compound involves binding to the SERT, which regulates the reabsorption of serotonin from the synaptic cleft back into presynaptic neurons. By inhibiting this process, the compound enhances serotonergic neurotransmission, which is crucial for mood regulation and anxiety relief.

Binding Affinity

Research indicates that this compound exhibits a significant binding affinity for SERT. The inhibition constant (KiK_i) values for various citalopram analogs have been reported, with some derivatives showing comparable or enhanced potency relative to citalopram itself. For instance, studies have shown that certain analogs have KiK_i values in the nanomolar range, indicating strong interactions with SERT .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are similar to those of citalopram, with absorption occurring rapidly following oral administration. The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, resulting in various metabolites that may also possess biological activity. Understanding these metabolic pathways is essential for evaluating the therapeutic potential and safety profile of this compound.

Case Studies and Clinical Relevance

Recent studies have explored the distribution and effects of citalopram and its metabolites in clinical settings, particularly in postmortem analyses related to aviation accidents where drug impairment was assessed . These investigations provide insights into how this compound may behave in vivo and its implications for both therapeutic use and safety.

Table 1: Summary of Key Pharmacological Studies

Study ReferenceCompoundK_i Value (nM)Biological Activity
S-citalopram0.89Strong SERT inhibitor
This compoundTBDPotentially high affinity for SERT

Side Effects and Safety Profile

While SSRIs like citalopram are generally well-tolerated, they can cause side effects such as nausea, drowsiness, dizziness, and blurred vision. Understanding the side effect profile of this compound is crucial for its clinical application. In toxicological studies, concentrations of citalopram were measured in various biological tissues postmortem, providing a basis for evaluating potential toxicity in cases of overdose or misuse .

Eigenschaften

IUPAC Name

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYNRZJODZWUKX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCC(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462080
Record name (S)-Didemethylamino Citalopram Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766508-94-5
Record name (S)-Didemethylamino Citalopram Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.